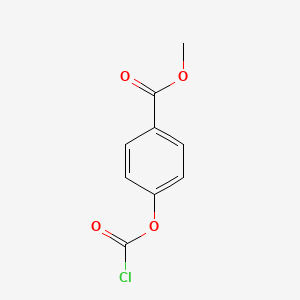

4-Methoxycarbonylphenyl chloroformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-carbonochloridoyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c1-13-8(11)6-2-4-7(5-3-6)14-9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVBQEZMYRAXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185072 | |

| Record name | Methyl 4-((chlorocarbonyl)oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31140-40-6 | |

| Record name | 4-Methoxycarbonylphenyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31140-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-((chlorocarbonyl)oxy)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031140406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-((chlorocarbonyl)oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-[(chlorocarbonyl)oxy]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 4-Methoxycarbonylphenyl chloroformate?

An In-Depth Technical Guide to 4-Methoxycarbonylphenyl Chloroformate for Advanced Research Applications

Introduction

This compound (CAS No. 31140-40-6) is a highly reactive chemical intermediate of significant interest to researchers in organic synthesis, drug discovery, and materials science.[1] Structurally, it is the methyl ester of 4-(chloroformyloxy)benzoic acid, also known as Methyl 4-chlorocarbonyloxybenzoate.[2][3] As a member of the chloroformate class of compounds, it serves as a versatile reagent for introducing a methoxycarbonylphenoxycarbonyl moiety onto nucleophilic substrates.[4][5]

This guide provides a comprehensive technical overview for scientists and drug development professionals, detailing the compound's properties, synthesis, mechanism of action, and key applications. It includes field-proven protocols and critical safety information to ensure its effective and safe utilization in a laboratory setting. Its primary utility lies in its role as a derivatization agent for analytical chemistry, a linker for bioconjugation, and a key building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2][6][7]

Chemical and Physical Properties

This compound is a dense liquid under standard conditions, though it may be supplied as a powder.[6] It is critical to note that the compound is moisture-sensitive and requires stringent storage conditions to prevent degradation.[8]

| Property | Value | Source(s) |

| CAS Number | 31140-40-6 | [1][2] |

| Molecular Formula | C₉H₇ClO₄ | [2][3] |

| Molecular Weight | 214.60 g/mol | [2] |

| IUPAC Name | methyl 4-(chloroformyloxy)benzoate | [3] |

| Synonyms | Methyl 4-chlorocarbonyloxybenzoate | [2] |

| Appearance | Liquid | |

| Density | 1.255 g/mL at 25 °C | |

| Boiling Point | 49 °C at 0.27 mmHg | |

| Refractive Index | n20/D 1.5254 | |

| Storage Conditions | 2-8°C, under inert gas, moisture-sensitive | [9] |

Synthesis and Mechanism of Action

Synthesis

The industrial synthesis of aryl chloroformates is typically achieved through the reaction of the corresponding phenol with phosgene (COCl₂) or a safer phosgene equivalent such as triphosgene.[4][10] For this compound, the precursor is Methyl 4-hydroxybenzoate. The reaction involves the nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon of phosgene, followed by the elimination of hydrogen chloride (HCl). This process is often conducted in an inert solvent and may utilize a tertiary amine base to scavenge the HCl byproduct.[11]

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. scbt.com [scbt.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Chloroformates - Georganics [georganics.sk]

- 5. Chloroformate - Wikipedia [en.wikipedia.org]

- 6. kaisagroup.lookchem.com [kaisagroup.lookchem.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Phenyl chloroformate synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to 4-Methoxycarbonylphenyl chloroformate

This guide provides a comprehensive technical overview of 4-Methoxycarbonylphenyl chloroformate, a versatile reagent with significant applications in organic synthesis, drug development, and materials science. We will delve into its core properties, structure, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Identity and Molecular Structure

This compound is a bifunctional organic compound featuring both a methyl ester and a chloroformate group attached to a benzene ring. This unique arrangement makes it a valuable intermediate for chemical synthesis.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Synonyms: Methyl 4-[(chlorocarbonyl)oxy]benzoate, Methyl 4-chlorocarbonyloxybenzoate, 4-[(chlorocarbonyl)oxy]benzoic acid methyl ester, p-Carbomethoxyphenyl chloroformate[1][2]

Molecular Structure Diagram

The structure consists of a central phenyl ring substituted at the 1- and 4-positions. One position holds the chloroformate group (-O(CO)Cl), and the other holds a methoxycarbonyl group (-COOCH₃).

Caption: Structure of this compound.

Physicochemical Properties

This section summarizes the key physical and chemical properties of the compound. Precise experimental data such as melting and boiling points are not consistently reported across commercial suppliers, which is common for reactive intermediates.

| Property | Value | Source(s) |

| Appearance | Powder | [5] |

| Purity | Typically ≥98% (HPLC) | [5] |

| Storage | Store in a cool, dry, well-ventilated area; often recommended at 2-8°C. | [6][7] |

| Moisture Content | ≤1.0% | [5] |

| Classification | Acyl Halide, Chloroformate, Carboxylic Acid Ester | [2] |

Synthesis Protocol: A Representative Methodology

This compound is synthesized via the reaction of a phenol with a phosgene equivalent. The following protocol is a representative procedure based on the general synthesis of aryl chloroformates, adapted for this specific molecule. The primary precursor is methyl 4-hydroxybenzoate.

Causality in Experimental Design:

-

Inert Solvent: A dry, aprotic solvent like toluene or dichloromethane is used to prevent reaction with the highly reactive phosgene and the chloroformate product.

-

Low Temperature: The initial reaction is conducted at low temperatures (0-10°C) because the phosgenation of phenols is highly exothermic and can lead to side reactions if not controlled.

-

Base as HCl Scavenger: A tertiary amine base (e.g., triethylamine, N,N-dimethylaniline) is crucial. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed degradation.[8][9]

Experimental Workflow: Synthesis of this compound

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. scbt.com [scbt.com]

- 4. 31140-40-6 Cas No. | 4-Methoxycarbonyl phenyl chloroformate | Matrix Scientific [matrixscientific.com]

- 5. This compound, CasNo.31140-40-6 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.ca [fishersci.ca]

- 8. Chloroformate - Wikipedia [en.wikipedia.org]

- 9. Phenyl chloroformate synthesis - chemicalbook [chemicalbook.com]

Synthesis of 4-Methoxycarbonylphenyl chloroformate

An In-Depth Technical Guide to the Synthesis of 4-Methoxycarbonylphenyl Chloroformate

Abstract

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 4-methoxycarbonylphenyloxycarbonyl protecting group and as a key intermediate in the development of more complex molecules. This guide provides a comprehensive overview of its synthesis, focusing on a robust and scalable laboratory protocol. We delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of phosgenating agents, and present a detailed, step-by-step procedure using triphosgene—a safer solid surrogate for phosgene gas. This document is intended for researchers, chemists, and drug development professionals, providing the technical accuracy and field-proven insights necessary for successful synthesis, purification, and characterization of the target compound, while emphasizing critical safety and handling protocols.

Introduction

The strategic synthesis of chemical intermediates is a cornerstone of modern pharmaceutical and materials science research. This compound stands out as a particularly useful bifunctional molecule, containing both a reactive chloroformate group and a stable methyl ester. This dual reactivity allows for its application as a versatile coupling and derivatizing agent.

Chemical Identity and Properties

This compound is the formal ester of carbonic acid with methyl 4-hydroxybenzoate and hydrogen chloride. Its properties are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Methyl 4-(chloroformyloxy)benzoate | |

| CAS Number | 31140-40-6 | [1] |

| Molecular Formula | C₉H₇ClO₄ | |

| Molecular Weight | 214.60 g/mol | |

| Appearance | White to off-white solid or crystalline powder | |

| Hazard Codes | H302, H312, H314, H318, H332 | [1] |

Significance and Applications

The primary utility of this compound lies in its highly reactive chloroformate moiety. This functional group readily reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively. This reactivity is harnessed in several areas:

-

Protecting Group Chemistry: It is used to install the 4-(methoxycarbonyl)phenoxycarbonyl (Moz) group onto amines, a protecting group valuable in peptide synthesis.

-

Active Ester Formation: It serves as a precursor for creating activated esters used in bioconjugation and polymer chemistry.[2]

-

Drug Development: As a versatile building block, it enables the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Principles of Synthesis

The conversion of a phenolic hydroxyl group into a chloroformate is a well-established transformation. The core of this synthesis involves the reaction of a phenol with phosgene or a phosgene equivalent.

Choice of Phosgenating Agent: A Comparative Analysis

The selection of the phosgenating agent is the most critical decision in this synthesis, balancing reactivity, handling, and safety. While gaseous phosgene is the archetypal reagent, its extreme toxicity necessitates safer, more manageable alternatives for most laboratory settings.[3][4] Triphosgene, a stable crystalline solid, has emerged as the preferred substitute.[5]

| Reagent | Formula | Physical State | Boiling Point | Key Advantages | Key Disadvantages |

| Phosgene | COCl₂ | Gas | 8 °C | Highly reactive, inexpensive | Extremely toxic, difficult to handle, regulated[3][4] |

| Diphosgene | ClCOOCCl₃ | Liquid | 128 °C | Easier to measure than gas | Highly toxic, decomposes to phosgene[6] |

| Triphosgene | (Cl₃CO)₂CO | Crystalline Solid | 206 °C | Stable, easy to handle/weigh, safer for storage[6] | Decomposes to 3 eq. of phosgene in situ; requires careful control[6][7] |

Expert Insight: Triphosgene is the recommended reagent for laboratory-scale synthesis.[5] While it is marketed as a "safe" alternative, it must be treated with the same level of caution as phosgene itself once the reaction is initiated, as it decomposes to generate phosgene in situ.[6] All operations must be conducted within a high-performance chemical fume hood.[8]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The phenolic oxygen of the starting material, methyl 4-hydroxybenzoate, attacks a carbonyl carbon of the phosgenating agent. In the case of triphosgene, a catalytic amount of a nucleophile (e.g., pyridine or a tertiary amine) can facilitate its decomposition into reactive phosgene. The subsequent reaction with the phenol, typically in the presence of a stoichiometric amount of a base to act as an acid scavenger, yields the desired chloroformate and a hydrochloride salt byproduct.

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the synthesis of aryl chloroformates from phenols using triphosgene.[7][9]

Materials and Reagents

| Reagent | CAS Number | Mol. Weight | Moles (eq.) | Amount |

| Methyl 4-hydroxybenzoate | 99-76-3 | 152.15 | 1.0 | 15.21 g |

| Triphosgene (BTC) | 32315-10-9 | 296.75 | 0.35 | 10.39 g |

| Pyridine (anhydrous) | 110-86-1 | 79.10 | 1.1 | 8.7 mL |

| Toluene (anhydrous) | 108-88-3 | 92.14 | - | 250 mL |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | As needed |

| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 | - | As needed |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | As needed |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | As needed |

Experimental Workflow

The overall process follows a logical sequence from reaction setup to final product analysis.

Caption: High-level experimental workflow diagram.

Step-by-Step Synthesis Procedure

CAUTION: This reaction generates phosgene and must be performed in a certified, high-flow chemical fume hood. Appropriate personal protective equipment (PPE) is mandatory.[8]

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is flame-dried and maintained under a positive pressure of dry nitrogen.

-

Reagent Preparation:

-

In the main reaction flask, dissolve methyl 4-hydroxybenzoate (15.21 g, 100 mmol) and anhydrous pyridine (8.7 mL, 110 mmol) in 150 mL of anhydrous toluene.

-

Cool the resulting clear solution to 0 °C using an ice-water bath.

-

In a separate dry flask, carefully dissolve triphosgene (10.39 g, 35 mmol) in 100 mL of anhydrous toluene. Transfer this solution to the dropping funnel. Expert Insight: Dissolving triphosgene separately and adding it as a solution provides better control over the reaction rate and exotherm.

-

-

Reaction Execution:

-

Add the triphosgene solution dropwise to the stirred solution of methyl 4-hydroxybenzoate and pyridine over approximately 60-90 minutes.

-

Maintain the internal temperature below 5 °C throughout the addition. A white precipitate (pyridine hydrochloride) will form.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour.

-

Allow the mixture to slowly warm to room temperature and stir for another 3-4 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

-

Reaction Work-up and Product Isolation

-

Quenching (Optional but Recommended): To neutralize any unreacted phosgene, slowly bubble nitrogen through the reaction mixture for 30 minutes, with the effluent gas passing through a scrubber containing a concentrated NaOH solution.

-

Filtration: Filter the reaction slurry through a pad of Celite under an inert atmosphere to remove the precipitated pyridine hydrochloride. Wash the filter cake with a small amount of anhydrous toluene.

-

Solvent Removal: Combine the filtrate and washings. Remove the toluene under reduced pressure using a rotary evaporator. Safety Note: The rotary evaporator exhaust should be vented into the fume hood, and the cold trap should be checked and emptied appropriately, as volatile phosgene (b.p. 8 °C) could potentially condense.[7]

Purification

The resulting crude product, typically an off-white solid or oil, can be purified by one of the following methods:

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as a hexane/dichloromethane mixture.

-

Vacuum Distillation: For higher purity, the product can be purified by vacuum distillation. This method is effective for removing non-volatile impurities.[10]

Analytical Characterization

Confirmation of the product's identity and purity is essential.

Spectroscopic Analysis

-

¹H NMR (CDCl₃, 400 MHz): The expected spectrum would show distinct signals for the aromatic protons and the methyl ester protons.

-

δ ~8.1 ppm (d, 2H, aromatic protons ortho to the ester).

-

δ ~7.3 ppm (d, 2H, aromatic protons ortho to the chloroformate).

-

δ ~3.9 ppm (s, 3H, methyl ester protons).

-

-

¹³C NMR (CDCl₃, 101 MHz): Key expected shifts include the carbonyl carbons of the ester and chloroformate, and the aromatic carbons.

-

IR (ATR): Strong carbonyl stretching frequencies are expected around 1780 cm⁻¹ (chloroformate C=O) and 1725 cm⁻¹ (ester C=O).

Safety and Hazard Management

The paramount concern in this synthesis is the handling of triphosgene and the in situ generation of phosgene.[4][6]

-

Hazard Overview: Triphosgene is corrosive and causes severe skin and eye damage.[8] Upon contact with moisture or nucleophiles, it releases highly toxic phosgene gas, which is fatal if inhaled and can cause severe delayed-onset pulmonary edema.[3][8]

-

Engineering Controls: All manipulations involving triphosgene (weighing, dissolution, reaction) must be conducted in a properly functioning chemical fume hood. A phosgene sensor located near the apparatus is highly recommended.[8]

-

Personal Protective Equipment (PPE):

-

Body: Chemical-resistant lab coat, fully buttoned.

-

Hands: Double-gloving is recommended, with a pair of nitrile gloves under a more robust pair of butyl or Viton gloves.[3]

-

Eyes: Chemical splash goggles and a full-face shield.

-

-

Spill & Emergency Procedures:

-

Spill: For small solid spills within the hood, carefully cover with sodium bicarbonate and decontaminate with aqueous ammonia solution.

-

Exposure: In case of inhalation, move the victim to fresh air immediately and seek emergency medical attention. Skin or eye contact requires immediate and prolonged flushing with water for at least 15 minutes.

-

-

Waste Disposal: All triphosgene-contaminated waste (gloves, glassware, filter cakes) must be quenched with a basic solution (e.g., NaOH or aqueous ammonia) before being collected in a designated hazardous waste container.

Conclusion

The synthesis of this compound from methyl 4-hydroxybenzoate is a reliable and scalable process when appropriate precautions are taken. The use of triphosgene offers a significant handling advantage over gaseous phosgene, making the synthesis accessible in a standard laboratory setting. Success hinges on three core principles: strict adherence to anhydrous conditions to prevent hydrolysis, careful temperature control to manage the reaction's exothermicity, and an unwavering commitment to safety protocols due to the extreme toxicity of the phosgenating agent. The resulting product is a high-purity intermediate poised for a wide range of applications in advanced organic synthesis.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. researchgate.net [researchgate.net]

- 3. ehs.unm.edu [ehs.unm.edu]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 9. Phenyl chloroformate synthesis - chemicalbook [chemicalbook.com]

- 10. US2496091A - Method for the preparation of phenyl chloroformate - Google Patents [patents.google.com]

4-Methoxycarbonylphenyl chloroformate CAS number 31140-40-6

An In-depth Technical Guide to 4-Methoxycarbonylphenyl Chloroformate

Introduction

This compound, identified by CAS number 31140-40-6, is a highly reactive, bifunctional organic compound. Its structure, incorporating both a reactive chloroformate group and a methyl ester, establishes it as a critical and versatile reagent in advanced chemical synthesis. For researchers, scientists, and professionals in drug development, this molecule is not merely a building block but a sophisticated tool for molecular engineering. It serves as a pivotal intermediate for introducing carbonyl linkages, functionalizing complex molecules, and preparing analytes for sensitive chromatographic analysis. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and key applications, grounded in established scientific principles and field-proven methodologies.

Core Chemical and Physical Properties

A comprehensive understanding of a reagent begins with its fundamental properties. These characteristics dictate its handling, storage, and optimal reaction conditions. The properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 31140-40-6 | [1][2] |

| Molecular Formula | C₉H₇ClO₄ | [1][2] |

| Molecular Weight | 214.60 g/mol | [1] |

| IUPAC Name | methyl 4-(chlorocarbonyl)oxybenzoate | [2] |

| Synonyms | Methyl 4-chlorocarbonyloxybenzoate, 4-Carbomethoxyphenyl chloroformate | [1][2] |

| Appearance | Light yellow liquid | [3] |

| Boiling Point | 49 °C @ 0.2 mmHg | [3] |

| Density | ~1.255 g/mL at 25 °C | |

| Purity | Typically ≥95% | [4] |

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process that begins with readily available precursors. The causality behind this pathway lies in the sequential functionalization of 4-hydroxybenzoic acid.

-

Esterification: The first step is a classic Fischer esterification. 4-Hydroxybenzoic acid is reacted with methanol, typically under acidic catalysis (e.g., sulfuric acid), to protect the carboxylic acid as a methyl ester. This prevents unwanted side reactions at the carboxyl group in the subsequent step.[5] This reaction yields methyl 4-hydroxybenzoate.

-

Phosgenation: The phenolic hydroxyl group of methyl 4-hydroxybenzoate is then converted to a chloroformate. This is achieved by reacting it with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene.[6][7] This reaction is highly efficient but requires stringent safety protocols due to the extreme toxicity of phosgene. The result is the target molecule, this compound.

The overall synthesis workflow can be visualized as follows:

Core Reactivity and Mechanism

The utility of this compound stems from the high reactivity of the chloroformate group, which behaves as an acyl chloride. It is a potent electrophile, readily attacked by a wide range of nucleophiles. This reactivity is the cornerstone of its application as a derivatizing agent and a linker in complex molecule synthesis.

Key reactions include:

-

With Amines: Reacts with primary and secondary amines to form stable carbamate linkages.[8]

-

With Alcohols and Phenols: Reacts with alcohols or phenols to form carbonate esters.[8]

-

With Carboxylic Acids: Reacts with carboxylic acids to generate mixed anhydrides, which are themselves reactive intermediates.[8]

These reactions are typically conducted in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct, driving the reaction to completion.

Field-Proven Applications

The bifunctional nature of this reagent opens a vast landscape of applications, particularly in fields requiring precise molecular construction and analysis.

Drug Development and Medicinal Chemistry

In the synthesis of Active Pharmaceutical Ingredients (APIs), this compound serves as a critical linker and building block.[4] Its two distinct reactive sites—the highly reactive chloroformate and the less reactive methyl ester—allow for orthogonal chemical strategies. A molecule can first be coupled via the chloroformate group, with the methyl ester being hydrolyzed or transformed in a later synthetic step. This is invaluable for creating prodrugs, where a drug molecule is temporarily modified to improve its delivery or pharmacokinetic profile.

Polymer Science and Material Formulation

This chloroformate is used to functionalize polymers and synthesize advanced materials. By reacting it with polymers containing hydroxyl or amine groups, the methoxycarbonylphenyl moiety can be grafted onto the polymer backbone. This modification can introduce desirable properties such as enhanced UV resistance, as the aromatic ester group can absorb UV radiation.[4]

Analytical Chemistry: Derivatization for GC-MS

One of the most powerful applications is its use as a derivatizing agent for Gas Chromatography-Mass Spectrometry (GC-MS).[8] Many biologically significant molecules, such as amino acids, organic acids, and phenols, are non-volatile and thermally unstable, making them unsuitable for direct GC analysis.

Derivatization with this compound converts polar functional groups (-OH, -NH₂, -COOH) into larger, less polar, and more volatile ester and carbamate derivatives.[8][9][10] This transformation is often rapid and can be performed in an aqueous medium, simplifying sample preparation.[9][11] The resulting derivatives exhibit excellent chromatographic properties and produce characteristic mass spectra, enabling highly sensitive and selective quantification of a wide range of metabolites.[10]

Validated Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step methodologies for common applications.

Protocol 1: Synthesis of a Carbamate Derivative

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Objective: To form a stable carbamate linkage for use in drug synthesis or as a protecting group.

Materials:

-

This compound

-

Primary amine of choice

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (as base)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator, separatory funnel, standard glassware

Methodology:

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath. The base is critical to neutralize the HCl generated during the reaction.

-

Reagent Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes. Maintaining a low temperature controls the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure carbamate derivative.

Protocol 2: Derivatization of Amino Acids for GC-MS Analysis

This protocol details the rapid derivatization of polar analytes in an aqueous sample.

Objective: To prepare volatile and thermally stable derivatives of amino acids for quantitative analysis by GC-MS.

Materials:

-

Aqueous sample containing amino acids (e.g., hydrolyzed protein sample)

-

Methanol

-

Pyridine (as catalyst)

-

This compound

-

Chloroform or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

GC vials

Methodology Workflow:

-

Sample Preparation: Place 100 µL of the aqueous sample into a microcentrifuge tube or suitable reaction vial.

-

Solvent/Catalyst Addition: Add 400 µL of methanol and 50 µL of pyridine. Pyridine acts as a catalyst, accelerating the reaction of the chloroformate with the analyte's functional groups.[9]

-

Derivatization: Add 50 µL of this compound. Immediately cap the vial and vortex vigorously for 60 seconds. The reaction is nearly instantaneous.

-

Extraction: Add 400 µL of chloroform and 400 µL of deionized water to the vial. Vortex again to ensure thorough mixing and extraction of the derivatized analytes into the organic phase.

-

Phase Separation: Centrifuge the vial for 5 minutes to achieve clean separation of the aqueous and organic layers.

-

Isolation: Carefully transfer the lower organic (chloroform) layer to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

-

Analysis: Transfer the dried organic solution to a GC autosampler vial for injection and analysis.

Safety, Handling, and Storage

The high reactivity of this compound necessitates strict adherence to safety protocols. As with all chloroformates, it is classified as a hazardous substance.

Hazard Profile:

-

Corrosive: Causes severe skin burns and serious eye damage.[3][12]

-

Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[3][12]

-

Reactivity: Reacts with water and is moisture-sensitive.[3] Contact with incompatible materials can lead to vigorous reactions.

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[3][13]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.[13][14]

-

Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

Storage and Stability:

-

Temperature: Store in a refrigerator at 2-8°C for long-term stability.[15]

-

Atmosphere: Keep containers tightly closed in a dry, cool, and well-ventilated area.[3][13] It is sensitive to moisture, which will hydrolyze the chloroformate group.

-

Incompatibilities: Keep away from bases, strong oxidizing agents, alcohols, and amines, as these can trigger decomposition or vigorous reactions.[3][13]

Disposal:

-

Dispose of unused reagent and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[13][14] Do not dispose of it down the drain.

Conclusion

This compound (CAS 31140-40-6) is a powerful and enabling reagent for the modern chemical scientist. Its well-defined reactivity, coupled with its bifunctional structure, provides a reliable platform for diverse applications ranging from the synthesis of novel pharmaceuticals to the sensitive detection of metabolites. By understanding its fundamental properties, reaction mechanisms, and handling requirements, researchers can safely and effectively leverage this compound to advance the frontiers of drug discovery, material science, and analytical chemistry.

References

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. nbinno.com [nbinno.com]

- 5. prepchem.com [prepchem.com]

- 6. Phenyl chloroformate synthesis - chemicalbook [chemicalbook.com]

- 7. US5274164A - Preparation of aryl chloroformates - Google Patents [patents.google.com]

- 8. Chloroformate - Wikipedia [en.wikipedia.org]

- 9. Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine [mdpi.com]

- 10. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. This compound - High purity | EN [georganics.sk]

- 13. fishersci.ca [fishersci.ca]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. 4-Methoxyphenyl chloroformate (98%) - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to the Safe Handling of 4-Methoxycarbonylphenyl Chloroformate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Methoxycarbonylphenyl chloroformate (CAS No: 31140-40-6). Designed for researchers, chemists, and drug development professionals, this document moves beyond standard safety data sheets to offer in-depth, field-proven insights into the safe utilization of this highly reactive compound. The causality behind each recommendation is explained to foster a culture of intrinsic safety within the laboratory.

Introduction: Understanding the Reagent

This compound, also known as methyl 4-(chlorocarbonyloxy)benzoate, is a valuable reagent in organic synthesis, often employed as a derivatizing agent and a building block in the development of complex molecules, including active pharmaceutical ingredients.[1][2] Its utility is derived from the highly reactive chloroformate functional group, which readily participates in reactions with nucleophiles such as alcohols, amines, and thiols. However, this same reactivity is the source of its significant hazards, necessitating rigorous and informed handling procedures. This guide will provide the technical foundation for its safe management from receipt to disposal.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the cornerstone of its safe use. The primary risks stem from its severe corrosivity, toxicity, and high reactivity, particularly with moisture.

1.1 Core Hazards:

-

Severe Corrosivity (Category 1B): The compound causes severe skin burns and serious eye damage upon contact.[1][3] This is due to its rapid hydrolysis upon contact with moisture (e.g., on skin or mucous membranes) to form hydrochloric acid and other irritating compounds. The damage to tissue can be rapid and extensive.

-

Acute Toxicity (Category 4): this compound is harmful if swallowed, in contact with skin, or if inhaled.[3][4] Systemic effects can occur following exposure.

-

Lachrymator: The vapors are highly irritating to the eyes and respiratory system, causing an immediate flow of tears and discomfort even at low concentrations.[3][5] This property serves as a critical warning sign of exposure.

-

Reactivity: The compound is highly sensitive to moisture and will decompose to release corrosive hydrogen chloride gas.[3] It is incompatible with a range of common laboratory chemicals.

1.2 Physicochemical Data Summary

A clear understanding of the reagent's physical properties is essential for designing safe experiments and anticipating its behavior under various conditions.

| Property | Value | Source |

| CAS Number | 31140-40-6 | [1][2][6] |

| Molecular Formula | C₉H₇ClO₄ | [1][2] |

| Molecular Weight | 214.60 g/mol | [1][2] |

| Appearance | Light yellow liquid | [3] |

| Boiling Point | 49 °C @ 0.2 mmHg | [3] |

| Density | 1.255 g/mL at 25 °C | |

| Flash Point | > 110 °C (> 230 °F) | [3] |

| Storage Temperature | 2-8°C (Refrigerated) | [7] |

1.3 Causality-Driven Risk Assessment

Before any procedure, a formal risk assessment is mandatory. This goes beyond simply acknowledging the hazards and involves a systematic evaluation of how the reagent will be used in a specific experimental context.

Workflow for Pre-Experimental Risk Assessment

Caption: Risk assessment workflow prior to handling.

-

Causality Check: Why might a small-scale reaction require a blast shield? Because the addition of a nucleophile could be unexpectedly rapid, causing a violent exotherm and vessel pressurization. Always consider the potential energy of the reaction, not just the volume of the reagent.

Section 2: Safe Handling and Storage Protocols

Safe handling is achieved through a multi-layered system of controls, from the laboratory environment down to the specific actions of the researcher.

2.1 Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and addition to reactions, MUST be performed inside a certified chemical fume hood to contain its toxic and corrosive vapors.[3][4]

-

Ventilation: Ensure the fume hood has adequate and verified airflow. General lab ventilation should be sufficient to dilute any fugitive emissions, but it is not a substitute for a primary containment device like a fume hood.

-

Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the workstation.[3][8][9] Their location should be memorized and kept unobstructed.

2.2 Personal Protective Equipment (PPE): The Last Barrier

PPE is critical, but it is the last line of defense. Its selection must be based on the specific task and potential for exposure.

| PPE Item | Specification & Rationale |

| Hand Protection | Nitrile gloves are suitable for incidental contact, but they provide limited protection against prolonged exposure.[10] For tasks with a higher risk of splash, consider double-gloving or using thicker, more resistant gloves like butyl rubber. Causality: Chloroformates can degrade standard nitrile gloves over time; always inspect gloves for any signs of degradation before and during use.[4] |

| Eye & Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[10] Due to the severe corrosivity and lachrymatory nature of the reagent, a full-face shield worn over safety goggles is required when handling larger quantities (>10g) or when there is a significant splash risk.[8][11] |

| Body Protection | A flame-retardant lab coat should be worn and fully fastened.[12] For large-scale operations, a chemically resistant apron provides an additional layer of protection.[10] Open-toed shoes are never permitted in the laboratory.[10] |

| Respiratory Protection | Typically not required when used within a certified fume hood. However, if there is a system failure or for emergency response, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) must be used.[3][9] |

2.3 Step-by-Step Handling Protocols

The following protocols are designed to minimize exposure and ensure controlled reactivity.

Protocol: Weighing and Transferring the Reagent

-

Preparation: Don all required PPE (double gloves, goggles, face shield, lab coat). Ensure the fume hood sash is at the appropriate working height. Place a beaker containing a suitable neutralizing agent (e.g., 5% sodium bicarbonate solution) in the hood for decontaminating spatulas or pipette tips.

-

Inert Atmosphere: this compound is moisture-sensitive.[3] For reactions requiring anhydrous conditions, transfer the reagent under an inert atmosphere (Nitrogen or Argon) using a syringe or cannula.

-

Weighing: Tare a sealed, dry container on a balance. In the fume hood, transfer the approximate required amount of the reagent to the container and seal it. Re-weigh the container to obtain the precise mass. This "weighing by difference" method avoids contaminating the balance and releasing vapors.

-

Dissolution: If dissolving the reagent, add the solvent to the sealed container via syringe.

-

Cleanup: Immediately after transfer, tightly reseal the main reagent bottle. Decontaminate any used spatulas or syringe needles in the neutralizing solution before removing them from the hood.

Workflow for Safe Reagent Handling

Caption: Standard workflow for handling the reagent.

2.4 Storage and Incompatibility

Proper storage is crucial to maintain the reagent's integrity and prevent hazardous situations.

-

Conditions: Store in a cool, dry, well-ventilated area, specifically in a refrigerator designated for chemicals at 2-8°C.[5] The container must be tightly sealed to prevent moisture ingress.[3] Storing under a nitrogen blanket can further reduce decomposition.[11]

-

Incompatible Materials: Segregate this compound from the following:

Section 3: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

3.1 Spill Response

Emergency Spill Response Protocol

Caption: Decision tree for spill response.

-

Small Spill (<100 mL):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[3][13] Do not use combustible materials like paper towels.

-

Slowly and carefully add a neutralizing agent (e.g., sodium bicarbonate or soda ash) over the absorbent material.[13]

-

Collect the mixture using non-sparking tools into a clearly labeled, sealable hazardous waste container.[14]

-

Decontaminate the area with a suitable cleaning solution and wipe clean.

-

-

Large Spill (>100 mL):

-

Evacuate the laboratory immediately and alert others.[8]

-

Activate the facility's fire alarm or emergency response system.

-

If safe to do so, close the fume hood sash and shut down any ignition sources.

-

Contact your institution's Environmental Health & Safety (EH&S) department or local emergency services. Do not attempt to clean up a large spill without specialized training and equipment.

-

3.2 First Aid Measures

Immediate and appropriate first aid is critical. All exposures require medical attention.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][15] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[16]

-

Skin Contact: Immediately remove all contaminated clothing and shoes while flushing the affected skin with large amounts of water for at least 15 minutes under a safety shower.[3][11] Seek immediate medical attention.[3]

-

Inhalation: Move the victim to fresh air at once.[15][17] If breathing has stopped, perform artificial respiration (do not use the mouth-to-mouth method; use a pocket mask with a one-way valve).[3] Keep the person warm and at rest. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[16] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention. Use of gastric lavage or emesis is contraindicated due to the risk of perforation.[4]

Section 4: Decontamination and Waste Disposal

Proper decontamination and disposal are the final steps in the safe handling lifecycle of the reagent.

4.1 Decontamination

-

Glassware: Rinse glassware with a solvent in which the chloroformate is soluble (e.g., acetone or dichloromethane) inside the fume hood. Then, carefully immerse the rinsed glassware in a large container of a weak basic solution (e.g., 5% sodium bicarbonate) to neutralize any residue. After neutralization, the glassware can be washed normally.

-

Surfaces: Wipe down the work surface in the fume hood with a cloth dampened with a weak basic solution, followed by a water rinse and a final wipe with a dry cloth.

4.2 Waste Management

-

Segregation: All waste contaminated with this compound, including absorbent materials from spills, contaminated gloves, and empty containers, must be collected in a dedicated, labeled hazardous waste container.[8]

-

Neutralization of Residual Reagent: For small residual amounts, a safe laboratory practice is chemical neutralization. This should only be performed by trained personnel.

-

In a fume hood, prepare a stirred solution of a weak base, such as 5-10% sodium bicarbonate in water, in a flask equipped with an ice bath.

-

Slowly, dropwise, add the waste chloroformate solution to the stirred basic solution. The reaction is exothermic and will release CO₂ gas; slow addition is crucial to control the reaction rate.

-

Once the addition is complete, allow the mixture to stir for several hours to ensure complete hydrolysis.

-

Check the pH to ensure it is near neutral. The resulting aqueous waste can then be disposed of according to institutional and local regulations.

-

-

Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[3][8] Never pour corrosive chemicals down the drain.[8]

Conclusion

This compound is a powerful synthetic tool, but its utility is matched by its significant hazards. A safety-first mindset, grounded in a deep understanding of the chemical's properties and reactivity, is non-negotiable. By implementing the multi-layered safety systems outlined in this guide—from engineering controls and meticulous PPE selection to robust handling protocols and emergency preparedness—researchers can mitigate the risks and utilize this reagent with confidence and control. Always remember that protocols are a baseline; a culture of continuous risk assessment and vigilance is the ultimate key to laboratory safety.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.ca [fishersci.ca]

- 5. aksci.com [aksci.com]

- 6. pschemicals.com [pschemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. actenviro.com [actenviro.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 11. download.basf.com [download.basf.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

A Senior Application Scientist's Guide to 4-Methoxycarbonylphenyl Chloroformate: Synthesis, Applications, and In-Depth Protocols

Introduction: Unveiling the Utility of a Versatile Reagent

In the landscape of modern drug discovery and organic synthesis, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacological profiles. 4-Methoxycarbonylphenyl chloroformate, a highly reactive acylating agent, has emerged as a critical tool for medicinal chemists and researchers. Its utility lies in the precise introduction of a methoxycarbonylphenyl moiety, a functional group that can significantly alter the physicochemical properties of a parent molecule, thereby influencing its solubility, stability, and biological activity. This guide provides an in-depth exploration of this reagent, from its fundamental properties to its practical applications, supported by field-proven insights and detailed experimental protocols.

Nomenclature and Physicochemical Properties

This compound is known by several alternate names in the scientific literature and chemical catalogs. A comprehensive understanding of its nomenclature is essential for accurate sourcing and information retrieval.

Table 1: Alternate Names and Synonyms for this compound

| Name Type | Name |

| IUPAC Name | 4-(Methoxycarbonyl)phenyl carbonochloridate |

| Common Synonyms | Methyl 4-(chloroformyloxy)benzoate[1] |

| p-Methoxycarbonylphenyl chloroformate[2][3] | |

| 4-Carbomethoxyphenyl chloroformate[2] | |

| Methyl 4-chlorocarbonyloxybenzoate[1][2][4] | |

| 4-[(Chlorocarbonyl)oxy]benzoic acid methyl ester[2][3] | |

| CAS Number | 31140-40-6[1][2][4][5] |

The physicochemical properties of this compound dictate its handling, storage, and reactivity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO₄ | [1][2][4] |

| Molecular Weight | 214.60 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 51-54 °C | [3] |

| Boiling Point | 103-106 °C at 4 mmHg | [3] |

| Solubility | Reacts with water. Soluble in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate. | |

| Storage | Store in a cool, dry place (2-8°C), sealed under an inert atmosphere to prevent moisture-induced decomposition.[3] |

Core Application: The Synthesis of Carbamates in Drug Development

The primary application of this compound lies in the synthesis of carbamates from primary and secondary amines. Carbamates are a cornerstone functional group in medicinal chemistry, serving as stable bioisosteres for amide bonds, which can enhance metabolic stability against proteases.[4] They are also instrumental in creating prodrugs of amines, improving their bioavailability and pharmacokinetic profiles.[4]

The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate. The subsequent loss of a chloride ion and a proton results in the formation of the stable carbamate linkage.

Causality Behind Experimental Choices in Carbamate Synthesis

The success of carbamate synthesis hinges on several key experimental parameters:

-

Solvent Selection: Anhydrous, non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are preferred to prevent the hydrolysis of the highly reactive chloroformate.

-

Base Addition: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. An excess of the base is often used to drive the reaction to completion.

-

Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and minimize potential side reactions. It is then allowed to warm to room temperature to ensure complete conversion.

Experimental Workflow for Carbamate Synthesis

The following diagram illustrates the general workflow for the synthesis of a carbamate using this compound.

Caption: General workflow for carbamate synthesis.

Detailed, Step-by-Step Protocol for Carbamate Synthesis

This protocol provides a validated method for the synthesis of a carbamate from a generic primary or secondary amine.

Materials:

-

Amine (1.0 equivalent)

-

This compound (1.1 equivalents)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Amine Solution:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv.) and TEA or DIPEA (1.5 equiv.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

-

Addition of this compound:

-

Dissolve this compound (1.1 equiv.) in a minimal amount of anhydrous DCM in a separate flask.

-

Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure carbamate.

-

Advanced Applications: A Versatile Tool in Chemical Biology and Analytics

Beyond its fundamental role in carbamate synthesis, this compound holds potential in other specialized applications.

Bioconjugation

The ability of chloroformates to react with primary amines makes them suitable for bioconjugation, the covalent linking of molecules to biomolecules such as proteins. By reacting with surface-exposed lysine residues on a protein, this compound can be used to introduce a functional handle for further modifications or to directly alter the protein's properties. Careful control of stoichiometry and reaction conditions is essential to achieve selective modification and avoid protein denaturation.

Derivatization for High-Performance Liquid Chromatography (HPLC)

In analytical chemistry, derivatization is a technique used to modify an analyte to improve its detection or separation.[3][7] For compounds lacking a strong chromophore, derivatization with a UV-active reagent is necessary for detection by HPLC with a UV-Vis detector. The methoxycarbonylphenyl group introduced by this compound possesses UV-absorbing properties, making it a potential derivatizing agent for amines and other nucleophiles prior to HPLC analysis.

Conclusion

This compound is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its primary utility in the synthesis of carbamates provides a reliable method for modulating the properties of amine-containing molecules, a common feature in pharmaceutical agents.[8] The detailed protocols and an understanding of the causality behind the experimental choices presented in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. nbinno.com [nbinno.com]

- 3. sdiarticle4.com [sdiarticle4.com]

- 4. benchchem.com [benchchem.com]

- 5. research.usf.edu [research.usf.edu]

- 6. benchchem.com [benchchem.com]

- 7. journalajacr.com [journalajacr.com]

- 8. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role and Reactivity of Chloroformates

An In-depth Technical Guide to the Core Principles of Chloroformate Use in Synthesis

Chloroformates, with the general structure ROC(O)Cl, are a class of highly reactive organic compounds that serve as versatile reagents in a multitude of organic transformations.[1][2] Formally esters of the unstable chloroformic acid, they are typically colorless, volatile liquids that readily react with a wide range of nucleophiles, making them indispensable tools in modern organic synthesis.[1][2][3] Their reactivity, which is analogous to that of acyl chlorides, is centered on the highly electrophilic carbonyl carbon, allowing for the efficient introduction of alkoxycarbonyl groups into various molecules.[1]

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core principles of chloroformate chemistry. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore their fundamental properties, key synthetic applications—including the formation of carbamates, carbonates, and mixed anhydrides—and the critical safety protocols required for their handling.

Chapter 1: Foundational Chemistry of Chloroformates

The utility of a specific chloroformate is dictated by its structure and physical properties. The nature of the "R" group significantly influences the reagent's stability, reactivity, and suitability for specific applications, such as installing protecting groups in peptide synthesis.[2][3][4]

Visualizing the Chloroformate Functional Group

The core structure of a chloroformate features a carbonyl group bonded to both a chlorine atom and an alkoxy group. This arrangement makes the carbonyl carbon highly susceptible to nucleophilic attack.

Caption: General chemical structure of a chloroformate ester.[2]

Core Properties of Common Chloroformates

The selection of a chloroformate reagent is a critical first step in synthesis design. The table below summarizes key data for several commonly used chloroformates to facilitate this choice.

| Chloroformate | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Methyl Chloroformate | CH₃O(CO)Cl | 94.50 | 70-72 | 1.223 |

| Ethyl Chloroformate | C₂H₅O(CO)Cl | 108.52 | 93 | 1.135 |

| Isobutyl Chloroformate | C₄H₉O(CO)Cl | 136.58 | 128.8 | 1.053 |

| Benzyl Chloroformate | C₇H₇O(CO)Cl | 170.59 | 103 (at 20 mmHg) | 1.195 |

| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | C₁₅H₁₁ClO₂ | 258.70 | Decomposes | N/A (Solid) |

Data sourced from BenchChem.[1]

Chapter 2: Key Reactions and Synthetic Applications

The high electrophilicity of the carbonyl carbon in chloroformates enables their reaction with a diverse array of nucleophiles. The most synthetically valuable of these transformations are the formation of carbamates, carbonates, and mixed anhydrides.[1][2]

Carbamate Formation: Protecting Amines

The reaction between a chloroformate and a primary or secondary amine is a robust and extensively used method for synthesizing carbamates.[1][2] This reaction is of paramount importance in peptide synthesis and for the installation of amine protecting groups.[4][5] Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the reactive amino group of amino acids.[4] The benzyloxycarbonyl (Cbz or Z) group, introduced using benzyl chloroformate, and the 9-fluorenylmethoxycarbonyl (Fmoc) group are classic examples.[2][4][6]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This forms a tetrahedral intermediate which subsequently collapses, eliminating the chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Chloroformate - Wikipedia [en.wikipedia.org]

- 3. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 5. biosynth.com [biosynth.com]

- 6. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Carbamate Formation with Chloroformates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of the Carbamate Bond

The carbamate functional group, a hybrid of an ester and an amide, is a cornerstone of modern organic synthesis and medicinal chemistry. Its prevalence in pharmaceuticals, agrochemicals, and polymers underscores its importance. Carbamates serve as key pharmacophores, act as bioisosteres for metabolically labile amide bonds, and are instrumental as protecting groups in the synthesis of complex molecules like peptides.[1][2] One of the most direct and reliable methods for constructing this linkage is the reaction of an amine with a chloroformate. This guide provides a comprehensive exploration of this fundamental transformation, delving into the mechanistic underpinnings, practical considerations, and common applications.

The Core Reaction: A Nucleophilic Acyl Substitution

The formation of a carbamate from an amine and a chloroformate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group, resulting in the formation of the carbamate and hydrochloric acid as a byproduct.[2]

To drive the reaction to completion and prevent the protonation of the starting amine by the generated HCl, a base is typically employed to act as an acid scavenger.[2][3]

Caption: General reaction for carbamate formation.

The Role of the Base: More Than Just an Acid Scavenger

The choice of base is critical and can significantly influence the reaction's success. Common bases include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), as well as inorganic bases such as sodium carbonate or sodium bicarbonate.[4][5] The selection often depends on the solubility of the reactants and the desired reaction conditions. For instance, in biphasic systems, an inorganic base dissolved in the aqueous phase is common, a set of conditions often referred to as the Schotten-Baumann reaction.[5][6][7] It is crucial to maintain a pH above 9 to prevent side reactions, such as the chloroformate reacting with a carboxylate group if one is present in the amine substrate.[5]

Key Reagents in Carbamate Synthesis

Chloroformates: The Electrophilic Partner

A variety of chloroformates are commercially available, each imparting different properties to the resulting carbamate, particularly in the context of protecting group chemistry.

| Chloroformate | Protecting Group | Abbreviation | Key Features |

| Benzyl Chloroformate | Benzyloxycarbonyl | Cbz or Z | Stable under a wide range of conditions; removed by catalytic hydrogenolysis.[4][8] |

| Ethyl Chloroformate | Ethoxycarbonyl | Eoc | A common and cost-effective reagent for simple carbamate formation. |

| Fluorenylmethyloxycarbonyl Chloride | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile protecting group, crucial in solid-phase peptide synthesis.[3] |

| Di-tert-butyl dicarbonate (Boc Anhydride) | tert-Butoxycarbonyl | Boc | While not a chloroformate, it's a widely used alternative for installing the acid-labile Boc group.[9][10][11][12] |

Amines: The Nucleophilic Partner

The reaction is broadly applicable to primary and secondary amines. The nucleophilicity of the amine plays a significant role in the reaction rate. Electron-rich amines react more readily, while electron-deficient amines, such as anilines with electron-withdrawing groups, may require more forcing conditions.

Experimental Protocol: A Practical Example - Cbz Protection of an Amino Acid

The following protocol details the synthesis of a Cbz-protected amino acid using benzyl chloroformate under Schotten-Baumann conditions, a classic example of carbamate formation.[13]

Materials:

-

Amino acid (1.0 equivalent)

-

1 M Sodium Carbonate (Na₂CO₃) solution (2.5 equivalents)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)[13]

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the amino acid in the 1 M sodium carbonate solution. Cool the flask in an ice bath.[13]

-

Addition of Cbz-Cl: While vigorously stirring the cooled solution, add the benzyl chloroformate dropwise. It is crucial to maintain a low temperature (below 5 °C) to minimize side reactions.[13]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[13]

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[13]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The Cbz-protected amino acid will precipitate out of the solution.[13]

-

Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[13]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[13]

Caption: A typical experimental workflow for Cbz-protection.

Potential Side Reactions and Troubleshooting

While the formation of carbamates from chloroformates is generally a robust reaction, several side reactions can occur, leading to impurities and reduced yields.

-

Double Acylation: If an excess of chloroformate is used or if the reaction conditions are not carefully controlled, a second molecule of chloroformate can react with the newly formed carbamate, particularly with primary amines.

-

Hydrolysis of Chloroformate: Chloroformates are sensitive to moisture and can hydrolyze to the corresponding alcohol and HCl, which will consume the base and reduce the yield.

-

Formation of Carbonates: If the amine starting material is an amino alcohol, the hydroxyl group can also react with the chloroformate to form a carbonate.[3]

-

Formation of Ureas: In some cases, the chloroformate can react with the carbamate product to form an unstable intermediate that can lead to the formation of ureas.

Caption: Potential side reaction: double acylation.

Troubleshooting Tips:

-

Slow Addition: Adding the chloroformate slowly to the amine solution can help to minimize side reactions.

-

Temperature Control: Maintaining a low temperature during the addition of the chloroformate is often crucial.

-

Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the hydrolysis of the chloroformate.

-

Purification: Common purification techniques for carbamates include recrystallization, column chromatography, and extraction.[14]

Conclusion

The synthesis of carbamates from chloroformates is a versatile and indispensable reaction in organic chemistry. A thorough understanding of the reaction mechanism, the roles of the various reagents, and potential side reactions is essential for its successful application. This guide provides a solid foundation for researchers, scientists, and drug development professionals to confidently employ this powerful transformation in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Chloroformate - Wikipedia [en.wikipedia.org]

- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 5. lokeylab.wikidot.com [lokeylab.wikidot.com]

- 6. grokipedia.com [grokipedia.com]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 8. Peptide synthesis - Amino group protection [quimicaorganica.org]

- 9. benchchem.com [benchchem.com]

- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 11. Di-tert-butyl_dicarbonate [chemeurope.com]

- 12. echemi.com [echemi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: 4-Methoxycarbonylphenyl Chloroformate for Amine Protection

Introduction: The Strategic Imperative of Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the amine functional group presents a unique challenge. Its inherent nucleophilicity and basicity necessitate a robust strategy for temporary masking, or "protection," to prevent unwanted side reactions during transformations elsewhere in the molecule.[1] While canonical protecting groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) form the bedrock of modern synthetic chemistry, the quest for novel protecting groups with unique cleavage conditions remains a paramount objective.[2] This pursuit is driven by the need for enhanced orthogonality, allowing for the selective deprotection of one amine in the presence of others, a common requirement in the synthesis of complex peptides and drug candidates.

This guide introduces 4-Methoxycarbonylphenyl Chloroformate as a highly effective reagent for the protection of primary and secondary amines. The resultant 4-methoxycarbonylphenylcarbamate (MCPC) group offers excellent stability and, most notably, a distinct two-stage deprotection mechanism that is orthogonal to many standard protecting group strategies. We provide a detailed exploration of the underlying chemistry, field-tested protocols, and the strategic advantages of incorporating this methodology into complex synthetic routes.

The 4-Methoxycarbonylphenylcarbamate (MCPC) Group: A Unique Tool for Orthogonal Synthesis

This compound reacts with amines to form a carbamate linkage. Carbamates are generally more stable towards hydrolysis than esters, providing a durable shield for the amine functionality.[3] The uniqueness of the MCPC group lies in the methyl ester appended to the phenyl ring. This ester acts as a "trigger" for deprotection, enabling a cleavage pathway that does not rely on the strong acids, bases, or hydrogenolysis conditions required for Boc, Fmoc, or Cbz groups, respectively.[4]

Key Advantages:

-

High Stability: The MCPC group is an aryl carbamate, which exhibits significant stability across a wide range of non-nucleophilic reaction conditions.[5][6] It is resistant to the acidic conditions used for Boc removal (e.g., trifluoroacetic acid) and the typical basic conditions for Fmoc removal (e.g., piperidine).

-

Orthogonal Deprotection: Cleavage is achieved under specific basic hydrolysis (saponification) conditions that do not affect many other protecting groups, followed by an intramolecular cyclization. This offers a valuable orthogonal tool in a synthetic chemist's arsenal.

-

Efficient Introduction: The chloroformate reagent is highly reactive, ensuring rapid and high-yielding protection of a diverse range of amines under mild conditions.[7]

Mechanism and Protocol for Amine Protection

The protection of an amine with this compound is a classic Schotten-Baumann type reaction. The nucleophilic amine attacks the highly electrophilic carbonyl carbon of the chloroformate. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

References

- 1. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Protocol for N-protection using 4-Methoxycarbonylphenyl chloroformate

An Application Note and Protocol for the N-Protection of Amines using 4-Methoxycarbonylphenyl Chloroformate

Introduction: The Critical Role of Amine Protection in Synthesis